Tantalum tetraethoxide dimethylaminoethoxide is a metalorganic compound with the molecular formula and a molecular weight of approximately 449.32 g/mol. It is primarily known for its use in the deposition of tantalum pentoxide films, which are essential in various electronic applications, particularly in capacitors and dielectric materials. The compound appears as a colorless to amber liquid and is sensitive to air and moisture, necessitating careful handling.
This compound is classified as a tantalum alkoxide, specifically a tantalum ethoxide derivative. It is synthesized from tantalum pentachloride or tantalum metal through various chemical methods, including salt metathesis and electrochemical approaches. The compound is registered under the CAS number 172901-22-3 and has been utilized in research and industrial applications due to its unique properties.
The synthesis often requires an inert atmosphere to prevent hydrolysis and oxidation. The purity of the final product is typically assessed using nuclear magnetic resonance spectroscopy, ensuring that it conforms to the expected structure.
Tantalum tetraethoxide dimethylaminoethoxide features a central tantalum atom coordinated by four ethoxy groups and one dimethylaminoethanol group. The structural representation can be simplified as follows:
where DMAE represents dimethylaminoethanol.
Tantalum tetraethoxide dimethylaminoethoxide undergoes various reactions, particularly in the formation of tantalum pentoxide films through thermal decomposition or chemical vapor deposition processes:
The reactions are typically conducted under controlled temperatures and pressures to optimize film quality and uniformity. Techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction (XRD) are employed to analyze the resulting films' properties.
The mechanism by which tantalum tetraethoxide dimethylaminoethoxide acts primarily involves its decomposition into tantalum pentoxide when subjected to heat or oxidative conditions. This process releases volatile byproducts such as diethyl ether, carbon dioxide, and water vapor, which are critical for forming high-quality oxide layers on substrates.
Tantalum tetraethoxide dimethylaminoethoxide is primarily utilized in scientific research and industrial applications:
This compound's unique properties make it valuable in developing next-generation electronic devices, particularly those requiring high-performance dielectric materials.
Tantalum tetraethoxide dimethylaminoethoxide (CAS 172901-22-3), denoted as Ta(OEt)₄(DMAE), features a mixed-ligand architecture centered on a tantalum (V) atom. Its molecular formula is C₁₂H₃₀NO₅Ta (molecular weight: 449.32 g/mol), comprising four ethoxy (OEt: -OC₂H₅) groups and one dimethylaminoethoxy (DMAE: -OCH₂CH₂N(CH₃)₂) ligand. The DMAE acts as a chelating bidentate ligand through its oxygen and nitrogen atoms, forming a stable six-membered ring with tantalum. This coordination geometry reduces the compound’s reactivity and enhances its volatility—a critical attribute for vapor deposition processes. The asymmetric ligand distribution creates a distorted octahedral geometry around tantalum, validated by spectroscopic analyses (e.g., FTIR) showing Ta-O bond vibrations at 550–650 cm⁻¹ and N→Ta dative bonds [1] [6].
The primary synthesis route involves a controlled ligand exchange reaction between tantalum pentaethoxide (Ta(OEt)₅) and dimethylaminoethanol (DMAE-H). Under solvothermal conditions (80–120°C in hydrocarbons like hexane), DMAE-H displaces one ethoxy group:$$\ce{Ta(OEt)5 + HOCH2CH2N(CH3)2 -> Ta(OEt)4(OCH2CH2N(CH3)2) + EtOH}$$The reaction equilibrium is driven by azeotropic removal of ethanol, with a typical yield of 85–90%. Catalytic additives (e.g., ammonia) accelerate the process but risk oligomerization; thus, anhydrous conditions and stoichiometric precision are essential [4] [10].
An emerging method employs electrochemical oxidation of tantalum metal in a DMAE-H/ethanol electrolyte. Applying 3–5V at 50°C generates Ta⁵⁺ ions that react in situ with alkoxide ligands:$$\ce{Ta^0 + 4EtOH + HOCH2CH2N(CH3)2 ->[e^-] Ta(OEt)4(DMAE) + 5H+}$$This approach bypasses Ta(OEt)₅ precursor costs but requires stringent control over current density and solvent purity to prevent side products. Current yields remain low (∼60%) [8].
Ta(OEt)₄(DMAE) exhibits high thermal resilience with decomposition onset at 320°C (0.1 mmHg). Below this threshold, it volatilizes intact (vapor pressure: 0.5 Torr at 150°C), making it suitable for low-pressure CVD. Thermogravimetric analysis (TGA) reveals a two-stage degradation:
Table 1: Thermal Properties of Ta(OEt)₄(DMAE)
Property | Value | Measurement Conditions |
---|---|---|
Boiling Point | >320°C | 0.1 mmHg |
Decomposition Onset | 320°C | 0.1 mmHg, TGA |
Vapor Pressure | 0.5 Torr | 150°C |
Residual Mass (Ta₂O₅) | 78% | 600°C, air atmosphere |
The compound’s solubility is governed by the DMAE ligand’s polarity. It is fully miscible in polar aprotic solvents (e.g., THF, diethyl ether) and moderately soluble in aromatic hydrocarbons (toluene, xylene). In contrast, alkanes (hexane, heptane) dissolve <5 wt% at 25°C. Solubility parameters correlate with solvent donor number (DN):
Table 2: Solubility Profile in Common Solvents (25°C)
Solvent | Donor Number (DN) | Solubility (g/L) | Behavior |
---|---|---|---|
Tetrahydrofuran | 20.0 | >100 | Clear, colorless solution |
Toluene | 0.4 | 30–40 | Slight turbidity |
Diethyl Ether | 19.2 | 80–90 | Clear solution |
n-Hexane | 0.0 | <5 | Precipitation |
The structural and functional versatility of Ta(OEt)₄(DMAE) underscores its utility in advanced material synthesis, particularly as a precursor for high-purity tantalum oxide films.
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